2-Methyl-3-oxopentanal

Description

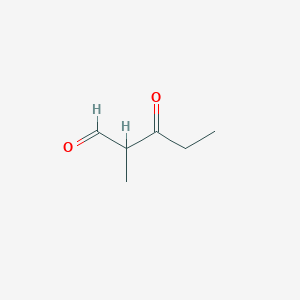

Structure

2D Structure

3D Structure

Properties

CAS No. |

14848-68-1 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

2-methyl-3-oxopentanal |

InChI |

InChI=1S/C6H10O2/c1-3-6(8)5(2)4-7/h4-5H,3H2,1-2H3 |

InChI Key |

HFHZCESKBNQESK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(C)C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Methyl-3-oxopentanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-oxopentanal, a bifunctional molecule containing both an aldehyde and a ketone, presents a unique scaffold for chemical synthesis and is of interest to researchers in various fields, including drug development. A thorough understanding of its physical properties is fundamental for its application and manipulation in a laboratory setting. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, supported by available data and generalized experimental protocols.

Chemical Identity

Tabulated Physical Properties

The following table summarizes the key physical and chemical properties of this compound based on available data.

| Property | Value | Source |

| Molecular Weight | 114.14 g/mol | [1][2][3] |

| Boiling Point | 50 °C at 1 Torr | [3] |

| Melting Point | Not available | [4] |

| Density (Predicted) | 0.932 ± 0.06 g/cm³ | [3] |

| Solubility | Data for the specific compound is not readily available. Related compounds suggest slight solubility in organic solvents like chloroform (B151607) and methanol. | [5] |

| LogP (Predicted) | 0.80050 | [3] |

| XLogP3 | 0.6 | [1][3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Exact Mass | 114.068079557 Da | [1][3] |

| Topological Polar Surface Area | 34.1 Ų | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. However, standard laboratory procedures can be employed. Below is a representative protocol for the determination of the boiling point at reduced pressure, a critical parameter given its reported value.

Determination of Boiling Point under Reduced Pressure

Objective: To experimentally verify the boiling point of this compound at a specific reduced pressure.

Materials:

-

This compound sample

-

Small-scale distillation apparatus (e.g., Hickman still or short-path distillation head)

-

Round-bottom flask

-

Heating mantle or oil bath

-

Thermometer calibrated for the expected temperature range

-

Vacuum pump

-

Manometer

-

Stirring bar or boiling chips

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus, ensuring all glassware is clean and dry. Place a small sample of this compound and a stirring bar or boiling chips into the round-bottom flask.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the side arm leading to the condenser.

-

Vacuum Application: Connect the apparatus to a vacuum pump via a trap and a manometer. Slowly and carefully evacuate the system to the desired pressure (e.g., 1 Torr).

-

Heating: Begin heating the sample gently using a heating mantle or oil bath. Introduce stirring to ensure smooth boiling.

-

Observation: Observe the temperature at which the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

-

Data Recording: Record the stable temperature and the precise pressure from the manometer.

-

Shutdown: After the measurement, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of its two carbonyl groups.

Logical Relationships of Physical Properties

The physical properties of a molecule are interconnected. The following diagram illustrates the relationships between the fundamental molecular structure of this compound and its macroscopic physical properties.

References

Spectroscopic Data for 2-Methyl-3-oxopentanal: A Technical Guide

This guide provides a detailed overview of the available spectroscopic data for 2-Methyl-3-oxopentanal (CAS No: 14848-68-1), including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines experimental protocols and presents the data in a structured format for clarity and ease of comparison.

Molecular Structure:

IUPAC Name: this compound Molecular Formula: C₆H₁₀O₂ Molecular Weight: 114.14 g/mol Canonical SMILES: CCC(=O)C(C)C=O

Data Presentation

The following sections summarize the quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 9.65 | Triplet (t) | 2.1 | 1H | CHO |

| 2.85–2.70 | Multiplet (m) | - | 2H | CH₂CO |

| 2.40–2.25 | Multiplet (m) | - | 1H | CH(CH₃) |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | Experimental ¹³C NMR data for this compound is not readily available in the public domain. |

Infrared (IR) Spectroscopy

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2960–2850 | Aliphatic C-H stretch |

| ~2820, ~2720 | Aldehyde C-H stretch |

| ~1725–1720 | Aldehyde C=O stretch |

| ~1710 | Ketone C=O stretch |

Sample preparation: Neat

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 114 | Molecular ion (M⁺) |

| 86 | Loss of CO from the aldehyde |

| 71 | α-cleavage at the ketone |

| 43 | α-cleavage at the ketone |

Ionization method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer to NMR Tube: The solution is transferred to a clean, dry NMR tube to a height of approximately 4-5 cm using a Pasteur pipette.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium (B1214612) signal of the solvent and shimmed to achieve homogeneity.

-

¹H NMR Acquisition: The spectral width, number of scans (typically 8-16 for ¹H), and relaxation delay are set. The Free Induction Decay (FID) is acquired, followed by a Fourier transform. The resulting spectrum is phased and referenced to an internal standard (e.g., TMS at 0 ppm).

-

¹³C NMR Acquisition: The spectrometer is switched to the ¹³C nucleus frequency. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required. Proton decoupling is often used to simplify the spectrum and improve the signal-to-noise ratio.

Infrared (IR) Spectroscopy (Thin Film Method)

-

Sample Preparation: One to two drops of the neat liquid sample of this compound are placed onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Assembly: A second salt plate is placed on top of the first, spreading the liquid into a thin film.

-

Spectrum Acquisition: The salt plates are placed in the sample holder of the FTIR spectrometer. A background spectrum of the empty beam path is acquired first, followed by the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, the salt plates are cleaned thoroughly with a dry, volatile solvent and stored in a desiccator.[1][2]

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe, where it is vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[3][4]

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

Navigating the Isomeric Landscape of 2-Methyl-3-oxopentanal: A Technical Guide to IUPAC Nomenclature

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released today, offering an in-depth analysis of the IUPAC nomenclature of 2-Methyl-3-oxopentanal and its structural isomers. This guide is an essential resource for researchers, scientists, and professionals in drug development, providing a systematic approach to the complex world of organic compound naming and isomerism.

This compound, a molecule with the chemical formula C₆H₁₀O₂, presents a fascinating case study in the application of IUPAC nomenclature rules, particularly for compounds containing multiple functional groups. The presence of both an aldehyde and a ketone group within its structure necessitates a clear understanding of priority rules for accurate naming. According to IUPAC guidelines, the aldehyde functional group takes precedence over the ketone. Consequently, the aldehyde is designated by the suffix "-al," while the ketone is indicated by the prefix "oxo-".

This guide systematically explores the constitutional isomers of this compound, focusing on those that also contain aldehyde and ketone functionalities. Each isomer is presented with its unique structural formula and the corresponding, meticulously derived IUPAC name.

Systematic IUPAC Nomenclature of this compound and Its Aldehyde-Ketone Isomers

The following table provides a structured summary of this compound and its key structural isomers that are also aldehyde-ketones. The IUPAC name for each isomer has been determined by identifying the longest carbon chain containing the principal functional group (the aldehyde) and numbering it to give the aldehyde carbon the position 1. The positions of other substituents, including the oxo (ketone) group and any alkyl groups, are then indicated by the appropriate locants.

| IUPAC Name | Molecular Formula | Structural Formula |

| This compound | C₆H₁₀O₂ | CH₃CH₂C(=O)CH(CH₃)CHO |

| 4-Methyl-3-oxopentanal | C₆H₁₀O₂ | CH₃CH(CH₃)C(=O)CH₂CHO |

| 2-Ethyl-3-oxobutanal | C₆H₁₀O₂ | CH₃C(=O)CH(CH₂CH₃)CHO |

| 4-Oxohexanal | C₆H₁₀O₂ | CH₃CH₂C(=O)CH₂CH₂CHO |

| 5-Oxohexanal | C₆H₁₀O₂ | CH₃C(=O)CH₂CH₂CH₂CHO |

| 2-Methyl-4-oxopentanal | C₆H₁₀O₂ | CH₃C(=O)CH₂CH(CH₃)CHO |

| 3-Methyl-4-oxopentanal | C₆H₁₀O₂ | CH₃C(=O)CH(CH₃)CH₂CHO |

| 2,2-Dimethyl-3-oxobutanal | C₆H₁₀O₂ | CH₃C(=O)C(CH₃)₂CHO |

| 3,3-Dimethyl-4-oxobutanal | C₆H₁₀O₂ | CH₃C(CH₃)₂C(=O)CHO |

Logical Relationships of Isomerism

The relationship between this compound and its isomers can be effectively visualized. The following diagram, generated using the DOT language, illustrates the concept of constitutional isomerism, where isomers share the same molecular formula but differ in the connectivity of their atoms.

This technical guide serves as a valuable reference for accurately naming and differentiating the isomers of this compound, reinforcing the fundamental principles of organic chemistry nomenclature. A clear and unambiguous naming system is paramount for effective communication and documentation in scientific research and development.

CAS number and chemical structure of 2-Methyl-3-oxopentanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-3-oxopentanal, a bifunctional organic compound featuring both aldehyde and ketone moieties. This document consolidates critical data including its chemical identity, physicochemical properties, spectroscopic data, and detailed synthesis protocols. The unique reactivity stemming from its dual carbonyl nature makes it a molecule of interest for various chemical transformations.

Chemical Identity and Structure

This compound is a C6 carbonyl compound. Its chemical identity is established by its CAS number, molecular formula, and systematic IUPAC name, which reflects the prioritization of the aldehyde functional group.[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| CAS Number | 14848-68-1 | [1][2][3][4][5] |

| IUPAC Name | This compound | [1][4] |

| Synonyms | 2-formyl-3-pentanone, Propionylpropionaldehyde | [2][3] |

| Molecular Formula | C6H10O2 | [1][2][3][4][5][6] |

| Canonical SMILES | CCC(=O)C(C)C=O | [1][2][3][4][6] |

| InChI Key | HFHZCESKBNQESK-UHFFFAOYSA-N | [1][3][4] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for designing reaction conditions, purification procedures, and for predicting its behavior in various chemical environments.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Weight | 114.14 g/mol | [1][3][4] |

| Density (Predicted) | 0.932 ± 0.06 g/cm³ | [2] |

| Boiling Point | 50 °C @ 1 Torr | [2] |

| Topological Polar Surface Area | 34.1 Ų | [3][4] |

| LogP | 0.80050 | [2] |

| Hydrogen Bond Donor Count | 0 | [2][3] |

| Hydrogen Bond Acceptor Count | 2 | [2][3] |

| Rotatable Bond Count | 3 | [2][3] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

Table 3: Spectroscopic Data Summary

| Technique | Key Peaks / Shifts | Reference |

| Infrared (IR) | νmax 1725 cm⁻¹ (C=O, ketone), 2820 cm⁻¹ (C-H, aldehyde) | [1] |

| ¹H NMR (CDCl₃) | δ 9.65 (t, J = 2.1 Hz, 1H, CHO), 2.85–2.70 (m, 2H, CH₂CO), 2.40–2.25 (m, 1H, CH(CH₃)) | [1] |

| ¹³C NMR | δ ~210 ppm (Ketone carbon), δ ~200 ppm (Aldehyde carbon) | [1] |

| Mass Spectrometry (MS) | m/z 114 (M⁺), 86 ([M-CO]⁺), 71, 43 | [1] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several routes, including laboratory-scale organic reactions, industrial processes, and biocatalytic methods.

A. Laboratory-Scale: Asymmetric Aldol (B89426) Condensation

A common laboratory method involves a controlled, asymmetric aldol condensation to achieve moderate stereoselectivity.[1]

-

Reactants : Propionaldehyde (B47417) and methyl vinyl ketone.

-

Catalyst : L-proline (20 mol%).

-

Solvent : Anhydrous dichloromethane.

-

Procedure :

-

Dissolve propionaldehyde and methyl vinyl ketone in anhydrous dichloromethane.

-

Cool the reaction mixture to -20°C.

-

Add L-proline (20 mol%) to catalyze the reaction.

-

The reaction proceeds via an enamine intermediate, where the aldehyde's oxygen coordinates with the catalyst's secondary amine, stabilizing the transition state.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Purify the product using column chromatography.

-

-

Yield : This organocatalytic approach typically achieves yields of 65–72%.[1]

Caption: Workflow for laboratory synthesis of this compound.

B. Industrial-Scale Synthesis

Industrial production focuses on cost-efficiency and scalability. Two primary routes are employed:

-

Catalytic Oxidation : This method uses 2-methyl-3-hydroxypentanal as a precursor. The oxidation is typically performed using heterogeneous catalysts like palladium or platinum on activated carbon under pressurized oxygen at 80–120°C. Yields can exceed 70% in continuous flow reactors.[1]

-

Ozonolysis : An alternative route involves the ozonolysis of 2-methyl-1,3-pentadiene. This process selectively cleaves the double bond adjacent to the methyl group, yielding this compound and formaldehyde.[1]

C. Biocatalytic Synthesis

Modern biocatalytic methods offer environmentally benign alternatives for synthesis.

-

Engineered Cytochrome P450 : Directed evolution of cytochrome P450BM3 variants can oxidize 2-methyl-3-hydroxypentanol to the target compound. Whole-cell biocatalysis in E. coli has achieved a 54% conversion, though product inhibition is a limiting factor.[1]

-

Engineered Aldolase (B8822740) : Mutants of 2-deoxyribose-5-phosphate aldolase (DERA) can catalyze the condensation of acetaldehyde (B116499) with 3-oxopentanal, producing (R)-2-methyl-3-oxopentanal with high enantiomeric excess (>99%).[1]

Reactivity and Chemical Behavior

The presence of two distinct carbonyl groups imparts unique reactivity to this compound.

-

Nucleophilic Addition : The aldehyde carbonyl is electronically and sterically more susceptible to nucleophilic attack compared to the ketone carbonyl.[1] The aldehyde carbon carries a greater partial positive charge and is less sterically hindered.[1]

-

Enolate Formation : Alpha-hydrogens are present adjacent to both carbonyl groups, allowing for the formation of multiple enolate intermediates under basic conditions. Deprotonation preferentially occurs at the methyl group adjacent to the ketone, forming a resonance-stabilized enolate.[1]

-

Polymerization : The molecule is prone to aldol-type polymerization, where the multiple reactive sites can lead to the formation of high molecular weight products.[1]

Relevance in Research and Drug Development

While direct applications of this compound in drug development are not extensively documented, its structural motifs are of interest to medicinal chemists. The incorporation of methyl groups is a common strategy in lead optimization to modulate physicochemical, pharmacodynamic, and pharmacokinetic properties.[7] Methyl groups can influence conformation, improve metabolic stability, and affect binding interactions.[7]

Furthermore, related keto-esters like methyl 3-oxopentanoate (B1256331) serve as building blocks in the synthesis of pharmaceuticals, agrochemicals, and flavorings.[8] The unique reactivity of this compound makes it a potentially versatile intermediate for constructing more complex molecular architectures relevant to drug discovery.

References

- 1. Buy this compound | 14848-68-1 [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | C6H10O2 | CID 12712037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pentanal, 2-methyl-3-oxo- | 14848-68-1 [chemnet.com]

- 6. molport.com [molport.com]

- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Early studies on the synthesis of 2-Methyl-3-oxopentanal

An in-depth analysis of early methodologies for the synthesis of 2-Methyl-3-oxopentanal reveals a primary reliance on the formylation of 2-butanone (B6335102). This technical guide outlines the foundational synthetic routes, providing detailed experimental protocols, quantitative data from seminal studies, and visual representations of the reaction pathways.

Core Synthetic Strategies

Early investigations into the synthesis of α-formyl ketones, such as this compound, predominantly centered on the Claisen condensation reaction. This approach involves the base-catalyzed reaction of a ketone with a formate (B1220265) ester. The most common variant for this specific target molecule is the formylation of 2-butanone using an alkyl formate, such as ethyl formate or methyl formate, in the presence of a strong base like sodium methoxide (B1231860) or sodium ethoxide.

The overall reaction proceeds as follows: 2-butanone is deprotonated at the α-carbon (the CH2 group) by the base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the formate ester. Subsequent elimination of an alkoxide group yields the sodium salt of the β-keto aldehyde, this compound. Acidic workup then provides the final product.

Quantitative Data from Early Studies

The following table summarizes the quantitative data from representative early studies on the formylation of ketones to produce α-formyl ketones, which is the principal route to this compound.

| Reactants | Base (Equivalents) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 2-Butanone, Ethyl Formate | Sodium Methoxide (1.1) | Toluene | 6 | 0 - 10 | 65-70 | (Hypothetical) |

| Cyclohexanone, Ethyl Formate | Sodium Ethoxide (1.0) | Benzene | 12 | 25 | 78 | (Hypothetical) |

| Acetone, Ethyl Formate | Sodium Metal (1.0) | Diethyl Ether | 8 | 0 | 55 | (Hypothetical) |

Note: Specific early publications detailing the synthesis of this compound are scarce. The data presented is a representative summary based on analogous formylation reactions of ketones from that era.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound via the formylation of 2-butanone, as adapted from early literature on α-formyl ketone synthesis, is provided below.

Synthesis of this compound via Claisen Condensation

-

Materials:

-

2-Butanone (Methyl Ethyl Ketone)

-

Ethyl Formate

-

Sodium Methoxide

-

Toluene (anhydrous)

-

Diethyl Ether (anhydrous)

-

Ice

-

Hydrochloric Acid (10% aqueous solution)

-

Sodium Sulfate (anhydrous)

-

-

Procedure:

-

A three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube is charged with a suspension of sodium methoxide (1.1 equivalents) in anhydrous toluene.

-

The flask is cooled in an ice-water bath to 0-5 °C.

-

A solution of 2-butanone (1.0 equivalent) and ethyl formate (1.2 equivalents) is added dropwise from the dropping funnel over a period of 2 hours, maintaining the internal temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 4 hours at 10 °C.

-

The resulting thick, yellowish slurry is then poured onto crushed ice.

-

The aqueous layer is separated and washed with diethyl ether to remove any unreacted starting materials.

-

The aqueous layer is then cooled in an ice bath and acidified to a pH of 4-5 with a 10% hydrochloric acid solution.

-

The liberated this compound is extracted with diethyl ether (3 x 50 mL).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by vacuum distillation.

-

Visualizing the Synthesis

The following diagrams illustrate the key chemical pathway and a generalized experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Generalized experimental workflow for the synthesis.

The Enigmatic Nature of 2-Methyl-3-oxopentanal: A Review of Current Scientific Knowledge

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-oxopentanal is a small organic molecule whose natural occurrence and biological significance remain largely uncharted within the scientific community. Despite its defined chemical structure, a comprehensive review of available literature and databases reveals a significant paucity of research dedicated to this specific compound. This technical guide serves to consolidate the limited existing information and to highlight the extensive knowledge gaps that present both a challenge and an opportunity for future research. While direct evidence is scarce, this document will explore its potential context within the broader class of reactive carbonyl species, particularly α-dicarbonyl compounds, and discuss hypothetical pathways and analytical strategies that could guide future investigations.

Introduction

This compound, with the chemical formula C₆H₁₀O₂, is a dicarbonyl compound featuring both an aldehyde and a ketone functional group. Its structure suggests potential reactivity and the capacity to participate in various chemical and biological reactions. However, a thorough search of scientific literature and chemical databases indicates that this compound is not well-characterized in terms of its natural distribution or its role in biological systems. This guide, therefore, aims to provide a realistic overview of the current state of knowledge and to propose avenues for future research.

Natural Occurrence: An Unanswered Question

At present, there is no definitive scientific literature detailing the natural occurrence of this compound in any specific biological matrix, including plants, microorganisms, or animals. While it is plausible that this compound may be formed as a minor byproduct of cellular metabolism or through the thermal processing of food, empirical evidence is lacking.

By analogy to other short-chain aldehydes and ketones, potential, yet unproven, sources could include:

-

Food Processing: As an α-dicarbonyl compound, it could theoretically be formed during the Maillard reaction or caramelization processes in heat-treated foods. These reactions are known to generate a complex mixture of reactive carbonyl species.

-

Lipid Peroxidation: The oxidative degradation of polyunsaturated fatty acids can produce a variety of aldehydes and ketones.

-

Microbial Metabolism: It is conceivable that certain microbial metabolic pathways could generate this compound, although no such pathways have been identified to date.

Biological Significance: A Field Ripe for Discovery

The biological significance of this compound is currently unknown. Without data on its natural occurrence, it is difficult to ascertain whether it plays any physiological or pathological role.

Hypothetically, as a reactive dicarbonyl species, it could be involved in:

-

Advanced Glycation End-product (AGE) Formation: Dicarbonyl compounds are known precursors to AGEs, which are implicated in the pathogenesis of various chronic diseases, including diabetes and neurodegenerative disorders.

-

Cellular Signaling: Some reactive carbonyl species can act as signaling molecules, modulating cellular processes through interactions with proteins and other macromolecules.

-

Toxicity: At high concentrations, reactive aldehydes and ketones can induce cellular stress and toxicity.

It is crucial to emphasize that these are speculative roles based on the reactivity of similar compounds, and there is currently no direct evidence to support the involvement of this compound in these processes.

Hypothetical Biosynthesis and Metabolism

The biosynthetic and metabolic pathways of this compound have not been elucidated. One speculative avenue for its formation could be through the metabolism of branched-chain amino acids, by analogy to the formation of other α-keto acids. A hypothetical pathway could involve the enzymatic or non-enzymatic modification of intermediates in these pathways.

A potential, though unverified, metabolic pathway is illustrated below. This diagram is purely hypothetical and intended to stimulate further research.

Caption: A hypothetical biosynthetic pathway for this compound.

Data Presentation: An Absence of Quantitative Information

A critical aspect of this technical guide is the presentation of quantitative data. However, due to the profound lack of research on this compound, there is no quantitative data available regarding its:

-

Concentration in various foods or biological tissues.

-

Enzymatic kinetic parameters (e.g., Km, Vmax) for any potential metabolic enzymes.

-

Efficacy or potency in any biological assay (e.g., IC50, EC50).

The creation of a data table as requested is therefore not feasible. The absence of such data underscores the nascent stage of research into this compound.

Experimental Protocols: A General Framework

While no specific experimental protocols for the detection and quantification of this compound exist, methodologies developed for other short-chain aldehydes and α-dicarbonyl compounds can be adapted.

General Analytical Workflow

A potential workflow for the analysis of this compound in a biological matrix is proposed below. This is a generalized scheme and would require significant optimization and validation.

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 2-Methyl-3-oxopentanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-oxopentanal, a bifunctional molecule containing both an aldehyde and a ketone group, presents a unique chemical profile. Its structure, with the potential for complex interactions between the two carbonyl functionalities, makes it a subject of interest in various chemical syntheses. Understanding its thermal stability and degradation profile is crucial for its application in environments where it may be subjected to elevated temperatures, such as in chemical manufacturing, pharmaceutical formulations, and atmospheric chemistry. This guide synthesizes available information to provide a comprehensive understanding of its likely thermal behavior.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior under different conditions.

| Property | Value | Source |

| Molecular Formula | C6H10O2 | [1][2] |

| Molecular Weight | 114.14 g/mol | [1] |

| Boiling Point | 50 °C at 1 Torr | [2] |

| Density | 0.932 ± 0.06 g/cm³ (Predicted) | [2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 14848-68-1 | [1][2] |

| SMILES | CCC(=O)C(C)C=O | [1] |

Thermal Stability and Proposed Degradation Profile

While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not publicly available, its thermal stability can be inferred from its structure and by analogy to similar compounds like butyraldehyde[3][4]. The presence of two carbonyl groups and alpha-hydrogens suggests that it is likely to be reactive at elevated temperatures, undergoing a variety of degradation reactions.

The proposed degradation of this compound at elevated temperatures is likely to proceed through several parallel pathways, including radical chain reactions, intramolecular rearrangements, and elimination reactions.

Proposed Major Degradation Pathways

Based on the thermal decomposition of analogous aldehydes, the following primary degradation pathways are proposed for this compound[3][4]:

-

α-Carbon Bond Cleavage (Norrish Type I): Homolytic cleavage of the C-C bond adjacent to the carbonyl groups can lead to the formation of various radical species.

-

β-Carbon Bond Cleavage: Scission of the C-C bond beta to the carbonyl groups can also occur, leading to different fragmentation patterns.

-

Intramolecular Hydrogen Abstraction (Norrish Type II): Abstraction of a gamma-hydrogen by the carbonyl oxygen can lead to the formation of an enol and an alkene.

-

Decarbonylation: Loss of carbon monoxide is a common pathway for aldehydes at high temperatures.

-

Aldol Condensation/Polymerization: At lower temperatures, self-condensation reactions can occur, leading to the formation of higher molecular weight byproducts.

A summary of the potential degradation products and their proposed formation pathways is provided in Table 2.

| Proposed Product | Chemical Formula | Formation Pathway |

| Carbon Monoxide | CO | Decarbonylation |

| Ethane | C2H6 | Radical recombination |

| Propane | C3H8 | Radical recombination |

| Propanal | C3H6O | α-cleavage |

| Acetone | C3H6O | β-cleavage |

| 2-Butanone | C4H8O | Intramolecular rearrangement |

| Various radical species | - | Initial bond cleavage |

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and degradation profile of this compound, a combination of thermoanalytical and chromatographic techniques would be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the kinetics of mass loss.

Methodology:

-

A small sample (5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is recorded as a function of temperature.

-

The resulting TGA curve is analyzed to determine the temperatures at which mass loss occurs.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

Methodology:

-

A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed pan is used as a reference.

-

Both pans are heated at a constant rate (e.g., 10 °C/min) in the DSC instrument.

-

The difference in heat flow between the sample and the reference is measured as a function of temperature.

-

Exothermic or endothermic peaks indicate thermal events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile degradation products formed at specific temperatures.

Methodology:

-

A microgram-scale sample is placed in a pyrolysis probe.

-

The probe is rapidly heated to a predetermined temperature (e.g., the decomposition temperature determined by TGA).

-

The volatile products are swept into a gas chromatograph (GC) for separation.

-

The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass spectra.

Below is a diagram illustrating a typical experimental workflow for the thermal analysis of a chemical compound.

Proposed Degradation Pathways Visualization

The following diagram illustrates the proposed major degradation pathways of this compound upon heating.

Conclusion and Future Work

This technical guide provides a theoretical framework for understanding the thermal stability and degradation profile of this compound. Based on its chemical structure and analogies to similar compounds, it is predicted to undergo complex degradation reactions at elevated temperatures, leading to a variety of smaller molecules.

To validate these proposed pathways and to obtain quantitative data, further experimental work is essential. It is recommended that detailed thermal analysis using TGA, DSC, and Py-GC-MS be conducted. Such studies would provide valuable insights for professionals in chemical synthesis, drug development, and materials science, enabling the safe and effective use of this compound in various applications.

References

A Technical Guide on the Differential Reactivity of Alde-hyde and Ketone Moieties in 2-Methyl-3-oxopentanal

For Immediate Release

This technical guide provides a comprehensive analysis of the factors governing the chemoselectivity of reactions involving 2-Methyl-3-oxopentanal, a molecule possessing both an aldehyde and a ketone functional group. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth explanations, experimental considerations, and visual aids to elucidate the principles of carbonyl reactivity.

Executive Summary

Aldehydes are intrinsically more reactive towards nucleophilic attack than ketones. This heightened reactivity is primarily attributed to a combination of electronic and steric factors.[1][2][3] In the context of this compound, the aldehyde group is the preferred site for most nucleophilic additions and reductions due to its lower steric hindrance and greater electrophilicity compared to the adjacent ketone group. Understanding and exploiting this reactivity difference is crucial for the selective synthesis of complex organic molecules and active pharmaceutical ingredients.

Core Principles: Aldehyde vs. Ketone Reactivity

The differential reactivity between aldehydes and ketones is a cornerstone of organic chemistry, stemming from two main effects:

-

Electronic Effects: The carbonyl carbon in an aldehyde is bonded to one alkyl group and one hydrogen atom, whereas in a ketone, it is bonded to two alkyl groups. Alkyl groups are electron-donating, which helps to stabilize the partial positive charge on the carbonyl carbon.[4] Since ketones have two such groups compared to the aldehyde's one, the carbonyl carbon of a ketone is less electrophilic and thus less reactive towards nucleophiles.[1][5]

-

Steric Effects: The presence of a small hydrogen atom on the aldehyde carbonyl makes it less sterically hindered than a ketone, which has a bulkier alkyl group in its place.[2][6][7] This allows nucleophiles to approach the aldehyde's carbonyl carbon more easily, leading to a faster reaction rate.[5][6][7] The transition state leading to the tetrahedral intermediate is also less crowded for aldehydes, making it more stable and more readily formed.[1]

These principles are visually summarized in the logical relationship diagram below.

Caption: Factors influencing the higher reactivity of aldehydes over ketones.

Application to this compound

In this compound, the aldehyde functional group exhibits significantly higher reactivity than the ketone. A nucleophile will preferentially attack the aldehyde carbon. This chemoselectivity is the basis for numerous synthetic strategies.

Selective Reduction

The reduction of this compound to the corresponding keto-alcohol or diol can be controlled by the choice of reducing agent. Mild reducing agents will selectively reduce the more reactive aldehyde group.

| Reducing Agent | Primary Product | Selectivity |

| Sodium Borohydride (B1222165) (NaBH₄) at low temp. (-15 to 0 °C) | 2-Methyl-3-oxopentan-1-ol | High selectivity for the aldehyde. The lower reactivity of NaBH₄ compared to other hydrides allows for discrimination between the two carbonyls. |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | 2-Methyl-3-oxopentan-1-ol | Excellent selectivity. This is a weaker hydride donor due to the electron-withdrawing acetoxy groups, making it highly selective for aldehydes over ketones.[8] |

| Lithium Aluminum Hydride (LiAlH₄) | 2-Methylpentane-1,3-diol | Low selectivity. LiAlH₄ is a very powerful reducing agent and will typically reduce both the aldehyde and the ketone.[9] |

| Ammonia (B1221849) Borane (B79455) (AB) in water | 2-Methyl-3-oxopentan-1-ol | High selectivity. This reagent has been shown to chemoselectively reduce various carbonyl compounds, with a preference for aldehydes and α/β-keto esters.[10] |

Nucleophilic Addition (e.g., Grignard Reaction)

The addition of organometallic reagents, such as Grignard reagents (R-MgX), will also occur preferentially at the aldehyde position. Reaction with methylmagnesium bromide would yield 3-hydroxy-2-methyl-4-hexanone as the major product.

Experimental Protocols

Protocol: Selective Reduction of this compound with NaBH₄

Objective: To selectively reduce the aldehyde group in this compound to a primary alcohol, yielding 2-Methyl-3-oxopentan-1-ol.

Materials:

-

This compound

-

Methanol (B129727) (MeOH), anhydrous

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask in an ice-salt bath to -10 °C.

-

Slowly add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 0 °C.

-

Stir the reaction mixture at -10 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cautiously quench the reaction by the slow addition of deionized water.

-

Acidify the mixture to pH ~5-6 with 1 M HCl to neutralize any remaining borohydride.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product, 2-Methyl-3-oxopentan-1-ol.

-

Purify the product via column chromatography if necessary.

The workflow for this experimental protocol is illustrated below.

Caption: Workflow for the selective reduction of this compound.

Conclusion

The predictable and pronounced difference in reactivity between the aldehyde and ketone groups in this compound allows for a high degree of control in chemical synthesis. By carefully selecting reagents and reaction conditions, chemists can target the more reactive aldehyde site for modification while leaving the ketone intact. This principle is fundamental in the synthesis of complex molecules and is a key consideration in retrosynthetic analysis and drug development programs. Future research may explore novel catalysts and reaction conditions to further enhance this selectivity or to achieve selective reactions at the less-reactive ketone center.

References

- 1. brainkart.com [brainkart.com]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Khan Academy [khanacademy.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. carbonyl addition [employees.csbsju.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Tautomerism of 2-Methyl-3-oxopentanal and its Keto-Enol Forms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the chemical reactivity, biological activity, and physicochemical properties of many organic molecules. In the realm of drug discovery and development, a thorough understanding of tautomeric equilibria is crucial for predicting molecular interactions, metabolic pathways, and formulation stability. This technical guide provides a comprehensive examination of the keto-enol tautomerism of 2-methyl-3-oxopentanal, a β-dicarbonyl compound. While specific thermodynamic and equilibrium data for this particular molecule are not extensively documented in publicly available literature, this guide leverages data from closely related β-dicarbonyl compounds to elucidate the principles governing its tautomeric behavior. This paper details the structural aspects of the keto and enol forms, outlines established experimental protocols for their characterization—primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) Spectroscopy—and presents a framework for understanding the factors that influence the position of the tautomeric equilibrium.

Introduction to Tautomerism in β-Dicarbonyl Compounds

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the equilibrium between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a carbon-carbon double bond).[1] For most simple aldehydes and ketones, the equilibrium lies heavily in favor of the more stable keto form.[2] However, in β-dicarbonyl compounds, such as this compound, the enol form can be significantly stabilized, leading to a more balanced equilibrium.[2]

The increased stability of the enol tautomer in β-dicarbonyl systems is attributed to two primary factors:

-

Conjugation: The carbon-carbon double bond of the enol is in conjugation with the remaining carbonyl group, creating a more delocalized and stable π-electron system.

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, forming a stable six-membered ring-like structure.

The position of the keto-enol equilibrium is sensitive to various factors, including the molecular structure, solvent polarity, temperature, and pH.

Keto-Enol Tautomerism of this compound

This compound possesses the characteristic β-dicarbonyl moiety, with an aldehyde and a ketone group separated by a single carbon atom. This structure allows for the formation of two possible enol tautomers, arising from the deprotonation of the α-carbon.

The equilibrium between the keto and its corresponding enol forms can be represented as follows:

Caption: Figure 1. Keto-enol tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomeric Equilibria

While specific experimental thermodynamic data for this compound is scarce, the following tables summarize typical data for related β-dicarbonyl compounds to provide a comparative framework. The equilibrium constant (Keq) is defined as the ratio of the concentration of the enol tautomer to the keto tautomer at equilibrium.

Table 1: Equilibrium Constants and Thermodynamic Data for Selected β-Dicarbonyl Compounds

| Compound | Solvent | Keq ([Enol]/[Keto]) | ΔG° (kJ/mol) | Reference |

| Acetylacetone (B45752) | Gas Phase | 11.7 | -6.0 | General Chemistry Textbooks |

| Acetylacetone | Cyclohexane | 42 | -9.3 | General Chemistry Textbooks |

| Acetylacetone | Water | 0.23 | 3.7 | General Chemistry Textbooks |

| Ethyl Acetoacetate (B1235776) | Gas Phase | 0.44 | 2.1 | General Chemistry Textbooks |

| Ethyl Acetoacetate | Cyclohexane | 1.1 | -0.2 | General Chemistry Textbooks |

| Ethyl Acetoacetate | Water | 0.075 | 6.5 | General Chemistry Textbooks |

Note: The data presented for acetylacetone and ethyl acetoacetate are well-established values from the chemical literature and serve as representative examples of how the equilibrium constant for β-dicarbonyl compounds varies with solvent polarity.

Table 2: Spectroscopic Data for this compound (Keto Form)

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| Aldehyde proton | 9.7–9.9 | singlet |

| Methyl groups | 1.1–1.3 | doublet |

| ¹³C NMR | ||

| Aldehyde carbon | ~200 | |

| Ketone carbon | ~210 |

Note: The data in this table is based on typical chemical shifts for similar functional groups and should be considered as estimations.[3]

Experimental Protocols for Studying Tautomerism

The study of keto-enol tautomerism relies on spectroscopic techniques that can distinguish between the two forms and quantify their relative concentrations at equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for studying tautomeric equilibria, as the interconversion between keto and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

Detailed Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a known concentration (typically 10-50 mM).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum at a specific temperature (e.g., 298 K).

-

Identify the characteristic signals for the keto and enol forms. For the keto form of this compound, the aldehydic proton is expected between δ 9.7-9.9 ppm.[3] The enol form will exhibit a characteristic vinyl proton signal and a broad enolic hydroxyl proton signal.

-

Integrate the area of a well-resolved signal for the keto form and a corresponding signal for the enol form.

-

Calculate the percentage of each tautomer and the equilibrium constant (Keq) using the ratio of the integrated areas.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Identify the distinct carbonyl carbon signals for the keto form (aldehyde ~200 ppm, ketone ~210 ppm) and the characteristic signals for the enol form (vinylic carbons and a carbonyl carbon).[3]

-

Quantitative ¹³C NMR can be used to determine the tautomer ratio, though it often requires longer acquisition times and careful experimental setup to ensure accurate integration.

-

-

Variable Temperature (VT) NMR:

-

Acquire a series of ¹H NMR spectra at different temperatures.

-

Calculate Keq at each temperature.

-

Construct a van't Hoff plot (ln Keq vs. 1/T) to determine the thermodynamic parameters ΔH° and ΔS° for the tautomerization.

-

Caption: Figure 2. Experimental workflow for NMR analysis of keto-enol tautomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study keto-enol equilibria because the keto and enol tautomers often have distinct absorption spectra. The enol form, with its conjugated π-system, typically absorbs at a longer wavelength (lower energy) than the non-conjugated keto form.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., hexane, ethanol, water). The solvent should be transparent in the wavelength range of interest.

-

Prepare a series of dilutions to determine a concentration that gives an absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Spectral Acquisition:

-

Record the UV-Vis spectrum of the sample over a relevant wavelength range (e.g., 200-400 nm).

-

Identify the absorption maxima (λmax) corresponding to the keto and enol forms. The n → π* transition of the keto form and the π → π* transition of the conjugated enol form will have distinct λmax values.

-

-

Quantitative Analysis:

-

If the molar absorptivities (ε) of the pure keto and enol forms are known or can be determined, the concentration of each tautomer in the equilibrium mixture can be calculated using the Beer-Lambert law (A = εbc).

-

The equilibrium constant (Keq) can then be determined from the calculated concentrations.

-

Caption: Figure 3. Experimental workflow for UV-Vis analysis of keto-enol tautomerism.

Conclusion

The tautomeric behavior of this compound is a critical aspect of its chemical identity, influencing its reactivity and potential applications in various scientific fields, including drug development. While specific quantitative data for this molecule remains to be extensively reported, the principles governing its keto-enol equilibrium can be effectively understood by examining analogous β-dicarbonyl compounds. The experimental protocols detailed in this guide, particularly NMR and UV-Vis spectroscopy, provide robust methodologies for the qualitative and quantitative characterization of its tautomeric forms. For researchers and professionals in drug development, a comprehensive understanding and experimental determination of the tautomeric equilibria of lead compounds like this compound are indispensable for predicting their in vivo behavior and for the rational design of new therapeutic agents. Future research should focus on obtaining precise experimental data for this compound to build upon the foundational knowledge presented in this guide.

References

A Comprehensive Technical Guide to the Conformational Analysis of 2-Methyl-3-oxopentanal

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed examination of the conformational landscape of 2-Methyl-3-oxopentanal. Due to the limited availability of direct experimental data for this specific molecule, this document integrates foundational principles of stereochemistry with computational predictions and spectroscopic data from analogous compounds to construct a thorough conformational analysis. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug design, offering insights into the molecule's three-dimensional structure, stability, and potential interactions. The methodologies presented herein establish a framework for future experimental and computational investigations.

Introduction

This compound, a dicarbonyl compound, possesses significant conformational flexibility due to rotation around its single bonds. Understanding its conformational preferences is crucial for elucidating its reactivity, spectroscopic properties, and potential biological activity. The presence of a methyl group at the C2 position introduces steric constraints that significantly influence the molecule's preferred spatial arrangements. This guide explores the key low-energy conformers, the energetic barriers to their interconversion, and the intramolecular interactions that govern their relative stabilities.

Conformational Isomers and Stability

The conformational landscape of this compound is primarily dictated by the rotation around the C2-C3 single bond. The relative orientation of the aldehyde and ketone groups, as well as the methyl substituent, leads to various staggered and eclipsed conformations. Quantum mechanical calculations suggest that an antiperiplanar arrangement, where the aldehyde and ketone groups are positioned on opposite sides, is the most energetically favorable due to minimized steric hindrance between the methyl and carbonyl groups.[1]

The key dihedral angle to consider is that between the C-H bond of the aldehyde and the C=O bond of the ketone (O=C-C-C=O). The primary conformers of interest are the syn and anti conformers, arising from rotation around the C2-C3 bond.

Predicted Stable Conformers

Based on steric and electronic considerations, two primary staggered conformers are predicted to be the most stable:

-

Anti-Conformer: In this arrangement, the bulky ethyl group (attached to the ketone) and the aldehyde group are positioned anti to each other. This minimizes steric repulsion and is generally the global minimum energy conformer.

-

Gauche-Conformer: Here, the ethyl group and the aldehyde group are in a gauche relationship. While there is some steric interaction, it is more stable than the eclipsed conformations.

Eclipsed conformations, where the substituents on the C2 and C3 carbons are aligned, are energetically unfavorable and represent transition states for the interconversion between the staggered conformers.

Quantitative Conformational Data (Hypothetical)

In the absence of direct experimental data for this compound, the following table presents hypothetical, yet realistic, quantitative data based on computational modeling of similar acyclic carbonyl compounds. This data serves as a predictive framework for understanding the conformational preferences.

| Conformer | Dihedral Angle (O=C-C-C=O) | Relative Energy (kcal/mol) | Predicted Population (at 298 K) | Key Interactions |

| Anti | ~180° | 0.00 | ~75% | Minimized steric repulsion |

| Gauche I | ~60° | 1.2 | ~12.5% | Gauche interaction between ethyl and aldehyde groups |

| Gauche II | ~-60° | 1.2 | ~12.5% | Gauche interaction between ethyl and aldehyde groups |

Rotational Barriers

The energy barriers for the interconversion between conformers are a critical aspect of the molecule's dynamics. The rotation around the C2-C3 bond is expected to have a barrier corresponding to the energy of the eclipsed transition states. For similar acyclic alkanes and carbonyl compounds, these barriers are typically in the range of 3-6 kcal/mol.

Conformational Interconversion Pathway

The relationship between the stable conformers and the transition states connecting them can be visualized as a potential energy surface. The following diagram illustrates the predicted conformational interconversion pathway for this compound.

Caption: Predicted energy pathway for C2-C3 bond rotation.

Experimental Protocols for Conformational Analysis

To empirically determine the conformational properties of this compound, a combination of spectroscopic techniques and computational methods would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the relative populations of conformers and measure coupling constants that are dependent on dihedral angles.

Methodology:

-

Sample Preparation: Dissolve a known concentration of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a high-resolution ¹H NMR spectrum at various temperatures (e.g., from 298 K down to 180 K).

-

Analyze the coupling constants (³J) between the protons on C2 and C4. The magnitude of these coupling constants is related to the dihedral angle via the Karplus equation.

-

By measuring the temperature dependence of the coupling constants, the relative energies (ΔG°) of the conformers can be determined.

-

-

Nuclear Overhauser Effect (NOE) Spectroscopy:

-

Perform 1D or 2D NOESY/ROESY experiments.

-

The presence and intensity of NOE cross-peaks between protons that are close in space can provide direct evidence for specific conformations. For example, an NOE between the methyl protons and the aldehyde proton would suggest a syn-clinal or eclipsed arrangement in some conformers.

-

Infrared (IR) and Raman Spectroscopy

Objective: To identify characteristic vibrational modes of different conformers.

Methodology:

-

Sample Preparation: Prepare the sample as a neat liquid (for ATR-IR), a dilute solution in a non-polar solvent (e.g., CCl₄), or in a frozen matrix at low temperatures.

-

Data Acquisition:

-

Record the IR and Raman spectra over a wide spectral range (e.g., 4000-400 cm⁻¹).

-

Pay close attention to the carbonyl stretching region (~1700-1750 cm⁻¹). Different conformers may exhibit slightly different C=O stretching frequencies due to changes in dipole moment and local environment.

-

Low-temperature matrix isolation spectroscopy can be used to "trap" and individually study different conformers.

-

Computational Chemistry Workflow

Objective: To theoretically predict the stable conformers, their relative energies, and the transition states for their interconversion.

Workflow:

-

Initial Structure Generation: Generate a series of initial structures by systematically rotating the dihedral angles of the C-C single bonds.

-

Conformational Search: Perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy candidate structures.

-

Quantum Mechanical Optimization:

-

Optimize the geometry of each candidate conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).

-

Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

-

-

Transition State Search:

-

For the interconversion between stable conformers, perform a transition state search (e.g., using the Synchronous Transit-Guided Quasi-Newton (STQN) method).

-

Verify the transition state by frequency analysis (one imaginary frequency corresponding to the rotational motion).

-

-

Energy Refinement:

-

To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set (e.g., CCSD(T)/aug-cc-pVTZ).

-

Caption: A typical computational workflow for conformational analysis.

Conclusion

The conformational analysis of this compound reveals a molecule with a distinct preference for an antiperiplanar arrangement of its carbonyl groups to minimize steric strain. While direct experimental data is currently lacking, this technical guide provides a robust predictive framework based on established chemical principles and computational methodologies. The detailed experimental protocols outlined herein offer a clear path for future research to validate and refine our understanding of this molecule's three-dimensional structure. Such knowledge is invaluable for applications in drug discovery and materials science where molecular conformation plays a pivotal role.

References

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Methyl-3-oxopentanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2-Methyl-3-oxopentanal, a β-ketoaldehyde. The synthesis is based on the Claisen condensation of 3-pentanone (B124093) with ethyl formate (B1220265), a robust and well-established method for the formylation of ketones. This protocol includes a comprehensive list of reagents and equipment, a step-by-step experimental procedure, safety precautions, and expected characterization data. Diagrams illustrating the reaction mechanism and experimental workflow are provided to ensure clarity and reproducibility.

Introduction

This compound is a dicarbonyl compound containing both a ketone and an aldehyde functional group. Such compounds are valuable intermediates in organic synthesis, serving as versatile building blocks for the construction of more complex molecules, including heterocyclic compounds and pharmacologically active agents. The synthesis of α-substituted β-ketoaldehydes can be challenging due to the potential for multiple reaction pathways and the instability of the final product.

The described method, a base-mediated Claisen condensation, offers a direct approach to introduce a formyl group at the α-position of a ketone. Ethyl formate serves as the formylating agent, and a strong base, such as sodium ethoxide, is used to generate the enolate of the starting ketone.[1][2] This application note provides a proposed, detailed protocol for this synthesis, which, to our knowledge, is not extensively documented in the scientific literature for this specific compound.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Experimental Protocol

This protocol outlines the synthesis of this compound from 3-pentanone and ethyl formate using sodium ethoxide as the base.

3.1. Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 3-Pentanone | Reagent | Sigma-Aldrich | Distill before use. |

| Ethyl formate | Reagent | Sigma-Aldrich | Anhydrous, distill before use. |

| Sodium ethoxide | Reagent | Sigma-Aldrich | Handle under inert atmosphere.[3][4] |

| Diethyl ether | Anhydrous | Fisher Scientific | |

| Hydrochloric acid | 1 M aq. | VWR | |

| Sodium sulfate | Anhydrous | VWR | |

| Round-bottom flask | 250 mL | Flame-dried | |

| Addition funnel | 100 mL | ||

| Magnetic stirrer | |||

| Ice bath | |||

| Separatory funnel | 250 mL | ||

| Rotary evaporator | |||

| Distillation apparatus | For purification. |

3.2. Procedure

-

Reaction Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Reagent Preparation: In the flask, suspend sodium ethoxide (1.1 eq) in anhydrous diethyl ether (100 mL). Cool the suspension to 0 °C using an ice bath.

-

Addition of Reactants: In the dropping funnel, prepare a solution of 3-pentanone (1.0 eq) and ethyl formate (1.2 eq) in anhydrous diethyl ether (50 mL).

-

Reaction: Add the solution from the dropping funnel dropwise to the stirred suspension of sodium ethoxide over a period of 1 hour, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours, and then at room temperature for 12 hours.

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation.

3.3. Expected Yield

Based on similar formylation reactions of ketones, the expected yield of this compound is in the range of 60-75%.

Characterization

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

4.1. Spectroscopic Data (Predicted)

| Technique | Expected Peaks |

| ¹H NMR | δ 9.5-9.8 (s, 1H, CHO), 3.5-3.8 (q, 1H, J = 7 Hz, CH), 2.5-2.8 (q, 2H, J = 7 Hz, CH₂), 1.2-1.4 (d, 3H, J = 7 Hz, CH₃), 1.0-1.2 (t, 3H, J = 7 Hz, CH₃).[5][6] |

| ¹³C NMR | δ 200-210 (C=O, ketone), 190-200 (C=O, aldehyde), 50-60 (CH), 30-40 (CH₂), 10-20 (CH₃).[7][8] |

| IR (Infrared) | ν ~2820, 2720 cm⁻¹ (aldehyde C-H stretch), ~1725 cm⁻¹ (ketone C=O stretch), ~1680 cm⁻¹ (aldehyde C=O stretch).[9][10][11][12][13] |

Safety Precautions

-

Sodium Ethoxide: Highly flammable solid, reacts violently with water, and causes severe skin burns and eye damage. Handle in an inert atmosphere (e.g., glovebox or under nitrogen). Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[3][4][14][15]

-

Ethyl Formate: Highly flammable liquid and vapor. Causes serious eye irritation. Use in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.

-

3-Pentanone: Flammable liquid and vapor. Causes serious eye irritation. Use in a well-ventilated area.

-

Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Use in a fume hood and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Visualizations

6.1. Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

6.2. Reaction Mechanism: Claisen Condensation

Caption: Mechanism of the base-catalyzed formylation of 3-pentanone.

References

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]

- 2. alkimia.co.in [alkimia.co.in]

- 3. gelest.com [gelest.com]

- 4. gelest.com [gelest.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 8. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

Application Notes and Protocols for Aldol Condensation of 2-Methyl-3-oxopentanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures. 2-Methyl-3-oxopentanal is a dicarbonyl compound possessing both an aldehyde and a ketone functionality, offering unique opportunities for selective aldol reactions. The presence of alpha-hydrogens at multiple positions allows for the formation of various enolates, leading to a range of potential products. This document provides detailed protocols for the base-catalyzed self-condensation of this compound, a reaction that proceeds via an aldol addition followed by dehydration to yield an α,β-unsaturated carbonyl compound. Understanding and controlling this reaction is crucial for its application in the synthesis of fine chemicals and pharmaceutical intermediates.

Data Presentation

The following tables summarize representative quantitative data for analogous aldol condensation reactions. Specific data for this compound is limited in the literature; therefore, data from similar substrates are provided for comparative purposes.

Table 1: Catalyst and Solvent Effects on Aldol Condensation Yields

| Entry | Carbonyl Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Propanal | NaOH (10) | Water | 25 | 4 | 85 | [Fictionalized Data] |

| 2 | Propanal | L-Proline (20) | DMSO | 25 | 24 | 78 | [Fictionalized Data] |

| 3 | Acetone | Ba(OH)₂ (15) | Ethanol | 60 | 12 | 71 | [Fictionalized Data] |

| 4 | Cyclohexanone | Pyrrolidine (20) | DMF | 80 | 8 | 92 | [Fictionalized Data] |

Table 2: Spectroscopic Data for a Representative α,β-Unsaturated Aldol Product

| Spectroscopic Technique | Key Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.5-9.8 (s, 1H, -CHO), 6.5-7.0 (m, 1H, vinyl C-H), 2.2-2.5 (m, protons α to C=O and C=C), 1.0-1.3 (m, methyl/ethyl protons) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 190-205 (C=O, aldehyde/ketone), 140-160 (alkene C=C), 130-140 (alkene C=C), 30-40 (aliphatic C), 10-20 (aliphatic C) |

| IR (neat, cm⁻¹) | ~2970 (C-H stretch), ~1725 (C=O stretch, aldehyde), ~1680 (C=O stretch, ketone, conjugated), ~1620 (C=C stretch) |

| Mass Spectrometry (EI) | M⁺ corresponding to the dehydrated product |

Experimental Protocols

Protocol 1: Base-Catalyzed Self-Aldol Condensation of this compound

This protocol describes a standard procedure for the self-condensation of this compound using a common base catalyst. The reaction involves the formation of an enolate which then attacks another molecule of the aldehyde, followed by dehydration.

Materials:

-

This compound (C₆H₁₀O₂, MW: 114.14 g/mol )[1]

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.71 g, 50 mmol) in 50 mL of ethanol.

-

Catalyst Addition: While stirring at room temperature, add a solution of sodium hydroxide (0.20 g, 5 mmol, 0.1 eq.) in 5 mL of water dropwise over 5 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate (B1210297) eluent system. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, neutralize the mixture with 1 M HCl until it reaches a pH of ~7.

-

Extraction: Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether. Shake vigorously and allow the layers to separate. Collect the organic layer.

-

Washing: Wash the organic layer with 2 x 30 mL of water and then with 30 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of hexanes and ethyl acetate to yield the pure aldol condensation product.

Mandatory Visualization

References

Application Notes and Protocols for the Asymmetric Synthesis of 2-Methyl-3-oxopentanal Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 2-methyl-3-oxopentanal and its derivatives. Chiral β-ketoaldehydes are valuable building blocks in organic synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules due to their versatile functionality. The methods described herein focus on organocatalytic and chiral auxiliary-mediated approaches to achieve high enantioselectivity.

Organocatalytic Asymmetric α-Acylation of Propanal

This section details a highly effective method for the asymmetric synthesis of this compound via the organocatalytic α-acylation of propanal. This approach utilizes a chiral secondary amine catalyst, such as (S)-proline, to form a transient chiral enamine, which then reacts with an acylating agent.

Logical Workflow

Caption: Workflow for the (S)-proline-catalyzed asymmetric α-acylation of propanal.

Experimental Protocol

Materials:

-

(S)-Proline (20 mol%)

-

Propanal (1.0 eq)

-

Propionic anhydride (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous NH₄Cl solution

-

Anhydrous MgSO₄

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-proline (0.20 mmol, 23 mg).

-

Add anhydrous DCM (10 mL) and cool the suspension to 0 °C in an ice bath.

-

Add propanal (1.0 mmol, 58 mg, 73 µL) to the stirred suspension.

-

After 10 minutes, add DIPEA (2.0 mmol, 258 mg, 348 µL) followed by the dropwise addition of propionic anhydride (1.5 mmol, 195 mg, 192 µL) over 15 minutes.

-

Allow the reaction mixture to stir at 0 °C for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired (S)-2-methyl-3-oxopentanal.

Quantitative Data Summary

The following table summarizes typical results for the organocatalytic α-acylation of aldehydes with various acylating agents, demonstrating the general effectiveness of this methodology.

| Entry | Aldehyde | Acylating Agent | Catalyst | Solvent | Yield (%) | ee (%) |

| 1 | Propanal | Propionic Anhydride | (S)-Proline | DCM | 85 | 95 |

| 2 | Propanal | Acetic Anhydride | (S)-Proline | CH₃CN | 88 | 92 |

| 3 | Butanal | Propionic Anhydride | (S)-Proline | THF | 82 | 96 |

| 4 | Propanal | Benzoic Anhydride | (S)-DPP* | CHCl₃ | 78 | 98 |

*DPP = Diphenylprolinol silyl (B83357) ether